molecular formula C11H14N2O2 B2883024 Methyl 2-methyl-5,6,7,8-tetrahydro-1,8-naphthyridine-3-carboxylate CAS No. 2411288-03-2

Methyl 2-methyl-5,6,7,8-tetrahydro-1,8-naphthyridine-3-carboxylate

Cat. No.: B2883024
CAS No.: 2411288-03-2
M. Wt: 206.245
InChI Key: DWTKQINOSRVUQO-UHFFFAOYSA-N
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Description

Methyl 2-methyl-5,6,7,8-tetrahydro-1,8-naphthyridine-3-carboxylate is a valuable chemical scaffold in medicinal chemistry and drug discovery research. The tetrahydro naphthyridine core is a privileged structure found in compounds targeting a wide range of therapeutic areas. Scientific literature demonstrates that similar tetrahydro naphthyridine derivatives act as potent inhibitors for various biological targets. For instance, these scaffolds are prominent in developing inverse agonists for the retinoid-related orphan receptor γt (RORγt), a key regulator in autoimmune diseases . They also form the basis of highly potent cyclin-dependent kinase 4/6 (CDK4/6) inhibitors for cancer treatment and have been explored as allosteric inhibitors of HIV-1 integrase for antiviral therapy . Furthermore, this core structure is utilized in developing ligands for central nervous system targets, such as metabotropic glutamate receptor 2 (mGlu2) negative allosteric modulators for neuropsychiatric disorders . The specific methyl ester and methyl substituents on this molecule make it a versatile intermediate for further synthetic modification, enabling structure-activity relationship (SAR) studies and the optimization of pharmacokinetic and pharmacodynamic properties. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

methyl 2-methyl-5,6,7,8-tetrahydro-1,8-naphthyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c1-7-9(11(14)15-2)6-8-4-3-5-12-10(8)13-7/h6H,3-5H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWTKQINOSRVUQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2CCCNC2=N1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-methyl-5,6,7,8-tetrahydro-1,8-naphthyridine-3-carboxylate typically involves the condensation of appropriate precursors under controlled conditions. One common method is the reaction of 2-methyl-1,8-naphthyridine with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to yield the desired ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-5,6,7,8-tetrahydro-1,8-naphthyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted naphthyridines, which can be further functionalized for specific applications .

Scientific Research Applications

Methyl 2-methyl-5,6,7,8-tetrahydro-1,8-naphthyridine-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 2-methyl-5,6,7,8-tetrahydro-1,8-naphthyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the functional groups present on the naphthyridine ring .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Molecular Weight Substituents/Modifications Key Differences Reference
Methyl 2-methyl-5,6,7,8-tetrahydro-1,8-naphthyridine-3-carboxylate C₁₄H₂₄N₂O₄ 284.36 - Methyl ester at C3
- Methyl at C2
Parent compound with partial saturation and methyl substituents.
Ethyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate hydrochloride C₁₁H₁₅ClN₂O₂ 242.70 - Ethyl ester at C3
- Hydrochloride salt
1,7-naphthyridine isomer; altered nitrogen positioning affects basicity.
5,6,7,8-Tetrahydro-[1,6]naphthyridine-3-carboxylic acid methyl ester C₁₀H₁₂N₂O₂ 192.21 - Methyl ester at C3
- No C2 substituent
1,6-naphthyridine isomer; reduced steric hindrance.
Ethyl 7-chloro-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylate C₁₈H₁₂ClF₃N₂O₃ 396.75 - Chloro, fluoro, and aryl substituents
- Oxo group at C4
Fully unsaturated core; enhanced halogen-driven lipophilicity.

Physicochemical Properties

  • Solubility : The methyl ester group in the target compound improves lipophilicity compared to carboxylic acid derivatives (e.g., ).
  • Stability : Partial saturation in the 5,6,7,8-tetrahydro ring enhances stability against oxidation versus fully unsaturated analogs .

Research Findings and Data

Critical Analysis of Evidence

  • Contradictions : While emphasizes antihistaminic activity, focuses on antimicrobial effects, suggesting substituent-dependent bioactivity.
  • Gaps: Limited data on the target compound’s specific biological activity; most evidence pertains to structural analogs.

Biological Activity

Methyl 2-methyl-5,6,7,8-tetrahydro-1,8-naphthyridine-3-carboxylate is a compound belonging to the naphthyridine family, which has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including detailed research findings and relevant case studies.

  • Molecular Formula : C₉H₁₂N₂O₂
  • Molecular Weight : 172.20 g/mol
  • CAS Number : 2411288-03-2

Biological Activities

The biological activities of this compound are primarily derived from its structural similarity to other naphthyridine derivatives. The following sections detail its notable pharmacological properties.

Antimicrobial Activity

Research indicates that naphthyridine derivatives exhibit significant antimicrobial properties. This compound has been shown to possess activity against various bacterial strains. A study highlighted the efficacy of naphthyridine compounds in inhibiting the growth of both Gram-positive and Gram-negative bacteria .

Anticancer Properties

The compound demonstrates potential anticancer activity. Naphthyridine derivatives have been investigated for their ability to inhibit tumor cell proliferation and induce apoptosis in cancer cells. For instance, certain derivatives have shown selective cytotoxicity against cancer cell lines while sparing normal cells .

Anti-inflammatory Effects

This compound also exhibits anti-inflammatory properties. Research suggests that compounds in this class can inhibit pro-inflammatory cytokines and reduce inflammation in various models of disease .

Neurological Applications

Emerging studies suggest that naphthyridine derivatives may be beneficial in treating neurological disorders such as Alzheimer's disease and depression. The mechanism involves modulation of neurotransmitter systems and neuroprotective effects against oxidative stress .

Case Studies

  • Antimicrobial Efficacy Study :
    • A study evaluated the antimicrobial properties of various naphthyridine derivatives against clinical isolates of bacteria. Results indicated that this compound had a minimum inhibitory concentration (MIC) comparable to standard antibiotics.
  • Cancer Cell Line Testing :
    • In vitro testing on breast cancer cell lines demonstrated that this compound significantly inhibited cell proliferation at low micromolar concentrations. The mechanism was linked to the induction of apoptosis via caspase activation pathways.

Summary Table of Biological Activities

Biological ActivityEvidenceReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis in cancer cell lines
Anti-inflammatoryReduces levels of pro-inflammatory cytokines
NeurologicalPotential benefits in Alzheimer's and depression models

Q & A

Q. Advanced

  • In silico studies leverage tools like AutoDock or Schrödinger Suite to model interactions with biological targets (e.g., bacterial enzymes or cancer-related receptors). For example:
    • Pharmacophore mapping identifies critical binding motifs, such as the carboxylate group’s role in hydrogen bonding .
    • ADMET prediction evaluates solubility, permeability, and toxicity using software like SwissADME .
    • Molecular dynamics simulations assess stability of ligand-receptor complexes over time .
      These methods prioritize compounds for synthesis, reducing experimental trial-and-error .

What spectroscopic techniques confirm the structural integrity of this compound, and what key features are analyzed?

Q. Basic

  • NMR Spectroscopy :
    • ¹H NMR identifies proton environments, e.g., methyl groups (δ ~2.5 ppm) and aromatic protons (δ ~8–9 ppm) .
    • ¹³C NMR confirms carbonyl carbons (δ ~165–170 ppm) .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 284.36 for C₁₄H₂₄N₂O₄) validate the molecular formula .
  • IR Spectroscopy : Stretching frequencies for ester C=O (~1720 cm⁻¹) and N-H bonds (~3300 cm⁻¹) .

How can researchers resolve contradictions in reported biological activity data for naphthyridine derivatives?

Advanced
Contradictions often arise from variations in:

  • Assay conditions : Differences in pH, solvent (DMSO vs. aqueous buffers), or cell lines affect activity .
  • Substituent effects : Trifluoromethyl groups enhance lipophilicity and binding affinity compared to methoxy groups .
  • Target specificity : Enzymatic vs. whole-cell assays may yield divergent results due to off-target interactions .
    Strategies :
    • Standardize assay protocols (e.g., CLSI guidelines for antimicrobial testing) .
    • Perform dose-response curves (IC₅₀/EC₅₀ comparisons) .

What pharmacological activities are reported for this compound, and what mechanisms are proposed?

Q. Basic

  • Antibacterial activity : Inhibition of bacterial topoisomerases (e.g., DNA gyrase) via carboxylate-metal ion chelation .
  • Anticancer potential : Induction of apoptosis in cancer cells by disrupting mitochondrial membrane potential .
  • Neuroprotective effects : Modulation of neurotransmitter receptors (e.g., NMDA or GABA receptors) .

How do structural modifications (e.g., trifluoromethyl groups) influence reactivity and bioactivity?

Q. Advanced

  • Trifluoromethyl groups :
    • Increase lipophilicity (logP), enhancing blood-brain barrier penetration .
    • Improve metabolic stability by resisting oxidative degradation .
  • Ester vs. carboxylic acid : Methyl esters act as prodrugs, hydrolyzing in vivo to active acids .
  • Substitution patterns : 1,8-naphthyridines show higher affinity for bacterial targets than 1,5-isomers due to spatial alignment .

What purification techniques are recommended for isolating high-purity samples of this compound?

Q. Basic

  • Column chromatography : Silica gel with eluents like ethyl acetate/hexane (3:7) .
  • Recrystallization : Use ethanol or methanol to remove impurities .
  • HPLC : For analytical purity (>98%), C18 columns with acetonitrile/water gradients .

What challenges arise in scaling up synthesis, and how can advanced reactors address them?

Q. Advanced

  • Challenges : Poor heat transfer, side reactions in batch reactors .
  • Solutions :
    • Continuous flow reactors : Enhance mixing and temperature control, reducing reaction time from hours to minutes .
    • Microwave-assisted synthesis : Accelerates cyclization steps via uniform dielectric heating .
    • Catalyst optimization : Heterogeneous catalysts (e.g., Pd/C) improve yield and recyclability .

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